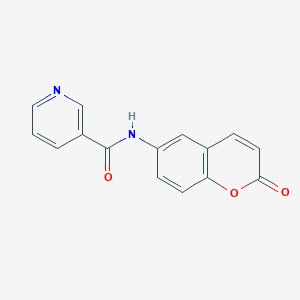

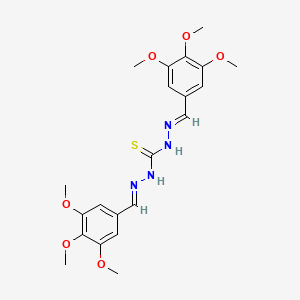

N-(2-oxo-2H-chromen-6-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-oxo-2H-chromen-6-yl)nicotinamide, also known as ONC1-13T, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a derivative of nicotinamide, a form of vitamin B3, and has been shown to have promising anti-cancer properties.

Aplicaciones Científicas De Investigación

Nicotinamide Mononucleotide Supplementation

Nicotinamide mononucleotide (NMN), a key NAD+ intermediate, shows promise in reversing age-associated arterial dysfunction and oxidative stress. Supplementation in old mice restored endothelium-dependent dilation, reduced arterial stiffness, normalized oxidative stress markers, and reversed collagen-I, suggesting a novel therapy to restore SIRT1 activity and reduce age-related arterial dysfunction (de Picciotto et al., 2016).

Cellular Energy Metabolism

Nicotinamide plays a significant role in cellular energy metabolism, affecting normal physiology and oxidative stress. It modulates multiple pathways tied to cellular survival and death, highlighting its potential for addressing immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Oxidative Metabolism Inhibition

Studies show nicotinamide can inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase, suggesting its significant impact on oxidative metabolism and its potential to affect enzymatic assays (Schenkman et al., 1967).

Nitric Oxide Synthases Regulation

Nicotinamide affects the regulation of nitric oxide synthases, crucial enzymes for various physiological processes including synaptic plasticity, blood pressure regulation, and vasodilatation. These insights could influence future therapeutic strategies targeting cardiovascular diseases (Förstermann & Sessa, 2012).

Antioxidant and Antihyperglycemic Agents

Research on coumarin derivatives containing pyrazole and indenone rings, synthesized from nicotinamide, demonstrates potent antioxidant and antihyperglycemic activities. These findings open avenues for developing new therapeutic agents for managing oxidative stress and diabetes (Kenchappa et al., 2017).

Herbicidal Activity

Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, including nicotinamide, have been explored for their herbicidal activity. These compounds offer a natural-product-based approach to developing new herbicides (Yu et al., 2021).

Enzyme Coenzyme Regeneration

Nicotinamide coenzymes, NAD(P)H/NAD(P)+, are essential for oxidoreductase-catalyzed reactions in biotechnological applications. Efficient and economical regeneration of these coenzymes is crucial, with methods including enzymatic, chemical, electrochemical, and photochemical regeneration being explored (Wu et al., 2013).

Propiedades

IUPAC Name |

N-(2-oxochromen-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-6-3-10-8-12(4-5-13(10)20-14)17-15(19)11-2-1-7-16-9-11/h1-9H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPGPGOQDGBLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)

![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

phosphinic acid](/img/structure/B5527072.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)

![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)

![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)